3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Melting Point Thermal Stability Crystal Packing

Select this specific meta-chlorinated sulfonamide scaffold to leverage critical halogen bonding interactions unavailable in non‑chlorinated analogs. The meta‑position of the sulfonylamino group distinctly alters molecular geometry and dipole moment compared to para isomers, directly impacting target engagement in oncology research. Ideal for hit‑to‑lead optimization; compatible with standard amide/ester couplings. Secure research-grade product with verified structural integrity.

Molecular Formula C13H10ClNO4S
Molecular Weight 311.74 g/mol
CAS No. 749884-42-2
Cat. No. B1242579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-benzenesulfonylamino)-benzoic acid
CAS749884-42-2
SynonymsAmberlite IR 120
Amberlite IR-120
Molecular FormulaC13H10ClNO4S
Molecular Weight311.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
InChIKeyAPBOVLPLJFJSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-benzenesulfonylamino)-benzoic Acid (CAS 749884-42-2): A Chlorophenyl Sulfonamide Benzoic Acid Building Block


3-(3-Chloro-benzenesulfonylamino)-benzoic acid, also referred to as 3-(3-chlorophenylsulfonamido)benzoic acid [1], is an aromatic sulfonamide derivative with the molecular formula C13H10ClNO4S and a molecular weight of 311.74 g/mol . The compound features a benzoic acid core substituted at the meta position with a (3-chlorophenyl)sulfonylamino group, which imparts distinct physicochemical and biological properties compared to its non‑chlorinated and regioisomeric analogs . This compound is commercially available with a purity specification of 95–97% and is primarily utilized as a research‑grade building block in medicinal chemistry and organic synthesis .

Why 3-(3-Chloro-benzenesulfonylamino)-benzoic Acid Cannot Be Substituted with Non‑Chlorinated or Regioisomeric Analogs


The 3‑chloro substitution on the phenyl ring and the meta attachment of the sulfonylamino group to the benzoic acid core are critical determinants of the compound's physicochemical and biological profile. Replacement with the non‑chlorinated analog (3‑(benzenesulfonylamino)-benzoic acid) removes the electron‑withdrawing chlorine atom, which alters the compound’s acidity (pKa) and may reduce its capacity for halogen bonding with biological targets . Similarly, shifting the sulfonylamino group from the meta to the para position (4‑(3‑chloro‑benzenesulfonylamino)-benzoic acid) changes molecular geometry and dipole moment, thereby affecting solubility, melting point, and recognition by enzymes or receptors . These differences mean that in‑class compounds cannot be exchanged without risking a loss of specific activity or altered reactivity in synthetic applications [1].

Quantitative Evidence for Differentiating 3-(3-Chloro-benzenesulfonylamino)-benzoic Acid from Its Closest Analogs


Meta‑Substituted Chlorophenyl Sulfonamide Exhibits Higher Melting Point than the Non‑Chlorinated Analog

The melting point of 3-(3‑chloro‑benzenesulfonylamino)-benzoic acid is reported as 225 °C . In contrast, the non‑chlorinated analog 3-(benzenesulfonylamino)-benzoic acid (CAS 28547-15-1) melts at approximately 190 °C (decomposition) . The 35 °C increase in melting point can be attributed to enhanced intermolecular interactions, including potential halogen bonding and increased polarizability imparted by the chlorine substituent. This difference is relevant for purification by recrystallization and for applications requiring elevated thermal stability.

Melting Point Thermal Stability Crystal Packing

Chlorinated Compound Displays Lower Aqueous Solubility Than the Non‑Chlorinated Analog

The calculated aqueous solubility of 3-(3‑chloro‑benzenesulfonylamino)-benzoic acid is 0.011 g/L at 25 °C . The non‑chlorinated analog, 3-(benzenesulfonylamino)-benzoic acid, is described as “freely soluble in water” (typically >10 g/L) . The >900‑fold reduction in solubility is consistent with the increased lipophilicity conferred by the chlorine atom (estimated clogP ~2.7 vs. ~1.9 for the non‑chlorinated analog). This solubility differential can be exploited in biphasic extractions, crystallization conditions, or when designing compounds with improved membrane permeability.

Solubility Lipophilicity Bioavailability

Meta‑Substituted Chlorophenyl Sulfonamide Exhibits Potent Inhibition of Fatty Acid Synthesis, a Feature Absent in the Non‑Chlorinated Analog

3-(3‑Chloro‑benzenesulfonylamino)-benzoic acid has been reported to inhibit fatty acid synthesis by targeting multiple enzymes, including acetyl‑CoA carboxylase, acyl‑CoA synthetase, and 3‑hydroxyacyl‑CoA dehydrogenase . This inhibition leads to reduced cholesterol production and demonstrated anticancer activity against breast cancer cells in vitro . In contrast, the non‑chlorinated analog (3‑benzenesulfonylamino‑benzoic acid) is described as a “useful biochemical for proteomics research” and inhibits glycerol‑3‑phosphate acyltransferase (GPAT) [1], but no comparable multi‑enzyme inhibition of fatty acid synthesis has been reported. The presence of the chlorine atom appears to broaden the compound’s enzyme inhibition profile and confers a unique anticancer phenotype that is not observed with the non‑chlorinated derivative.

Fatty Acid Synthesis Anticancer Activity Acetyl-CoA Carboxylase

Predicted pKa of Chlorinated Compound Slightly Lower than Non‑Chlorinated Analog, Affecting Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of 3-(3‑chloro‑benzenesulfonylamino)-benzoic acid is 3.94 ± 0.10 . The non‑chlorinated analog is predicted to have a slightly higher pKa (≈4.2) due to the electron‑withdrawing effect of the chlorine atom. At physiological pH (7.4), both compounds exist predominantly in the ionized carboxylate form; however, the 0.26 unit difference in pKa results in a ~1.8‑fold difference in the ratio of unionized to ionized species (0.13% vs. 0.24% unionized). While modest, this difference can influence passive membrane permeability and protein binding in biological systems.

pKa Ionization Druglikeness

Meta vs. Para Isomerism: Different Physicochemical Profiles and Biological Implications

3-(3‑Chloro‑benzenesulfonylamino)-benzoic acid (meta isomer, CAS 749884-42-2) and its para analog 4-(3‑chloro‑benzenesulfonylamino)-benzoic acid (CAS 727689-55-6) are distinct chemical entities with differing spatial orientations. While direct comparative activity data are lacking in the public domain, sulfonamide benzoic acid derivatives are known to exhibit regioisomer‑dependent inhibition of enzymes such as carbonic anhydrase and GPAT [1]. The meta substitution in the target compound places the carboxyl group in a position that may favor interaction with certain enzyme active sites compared to the para isomer. In the absence of head‑to‑head data, the selection of the meta isomer should be guided by structural hypotheses or preliminary screening results.

Regioisomers Physicochemical Properties Enzyme Inhibition

Synthetic Yield: Hydrolysis of Ethyl Ester Proceeds with 70% Yield, Providing a Practical Access Route

A reported synthetic route for 3-(3‑chloro‑benzenesulfonylamino)-benzoic acid involves base‑catalyzed hydrolysis of the corresponding ethyl ester. Treatment of 3-(3‑chloro‑benzenesulfonylamino)-benzoic acid ethyl ester (4.03 g, 12.0 mmol) with 3 N KOH in ethanol at room temperature overnight afforded the free acid in 70% yield (2.61 g) after work‑up . This yield provides a benchmark for process chemists considering in‑house synthesis. Comparable yield data for the non‑chlorinated or para analogs are not readily available in open sources, but the 70% yield indicates a robust and scalable hydrolysis protocol that can support medicinal chemistry campaigns.

Synthesis Yield Scalability

Recommended Application Scenarios for 3-(3-Chloro-benzenesulfonylamino)-benzoic Acid Based on Differential Evidence


Lead Scaffold for Anticancer Drug Discovery Targeting Fatty Acid Synthesis

The compound’s reported inhibition of multiple fatty acid synthesis enzymes and in vitro anticancer activity against breast cancer cells position it as a promising starting point for the development of novel oncology therapeutics. The chlorine substituent is believed to be critical for this activity, distinguishing it from non‑chlorinated sulfonamide benzoic acids. Medicinal chemists can use this scaffold for hit‑to‑lead optimization, leveraging the chlorinated phenyl ring to explore halogen bonding interactions or to modulate lipophilicity.

Building Block for Synthesis of Chlorophenyl Sulfonamide Libraries

The carboxylic acid functional group makes 3-(3‑chloro‑benzenesulfonylamino)-benzoic acid a versatile building block for amide or ester coupling reactions . Its high melting point (225 °C) facilitates purification and handling during parallel synthesis. The low aqueous solubility (0.011 g/L) can be advantageous in solid‑phase synthesis or when designing compounds intended for hydrophobic environments.

Probe for Investigating Chlorine‑Dependent Biological Activity in Sulfonamide Series

In comparative studies where the role of the chlorine substituent is being explored, this compound serves as an essential comparator to the non‑chlorinated analog. The ~35 °C difference in melting point and the >900‑fold difference in aqueous solubility provide tangible physicochemical endpoints for structure‑property relationship (SPR) analyses. Such studies can elucidate the contribution of halogen substitution to target engagement and ADME properties.

Starting Material for Regioisomer SAR Studies

When investigating the effect of sulfonylamino group position (meta vs. para) on biological activity, this meta isomer [1] is a necessary comparator to the para analog (CAS 727689-55-6) . Although direct activity data for the para isomer are sparse, the availability of both isomers from commercial suppliers enables head‑to‑head biochemical or cellular assays to establish regioisomer‑specific activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.